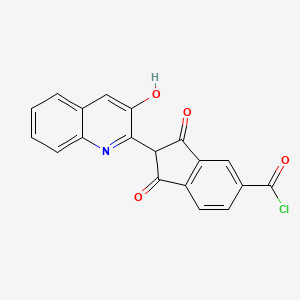
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- is a complex organic compound with a unique structure that combines elements of indene, quinoline, and dioxo groups
Vorbereitungsmethoden
The synthesis of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves multiple steps and specific reaction conditions. The synthetic routes typically include the following steps:
Formation of the Indene Core: The indene core can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride.
Attachment of the Quinoline and Dioxo Groups: The quinoline and dioxo groups are attached through condensation reactions with appropriate quinoline derivatives and dioxo compounds.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of amides or esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- involves interactions with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to various biological processes.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- can be compared with other similar compounds, such as:
1H-Indene-2-carbonyl chloride: A simpler indene derivative with a carbonyl chloride group.
Quinoline-2-carbonyl chloride: A quinoline derivative with a carbonyl chloride group.
1,3-Dioxo-2,3-dihydroindene: A dioxo derivative of indene.
The uniqueness of 1H-Indene-5-carbonyl chloride, 2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo- lies in its combination of structural elements from indene, quinoline, and dioxo groups, which confer specific chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
52237-05-5 |
|---|---|
Molekularformel |
C19H10ClNO4 |
Molekulargewicht |
351.7 g/mol |
IUPAC-Name |
2-(3-hydroxyquinolin-2-yl)-1,3-dioxoindene-5-carbonyl chloride |
InChI |
InChI=1S/C19H10ClNO4/c20-19(25)10-5-6-11-12(7-10)18(24)15(17(11)23)16-14(22)8-9-3-1-2-4-13(9)21-16/h1-8,15,22H |
InChI-Schlüssel |
PQVLFZPMTPSKDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


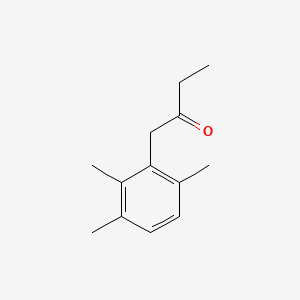

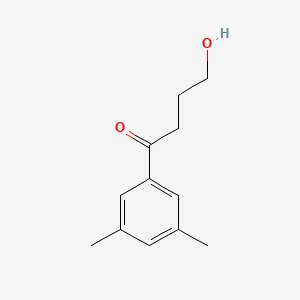
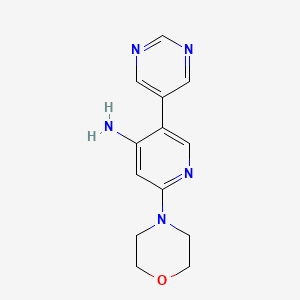
![2-Pteridinamine, 6,7-dimethyl-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]-](/img/structure/B13947790.png)
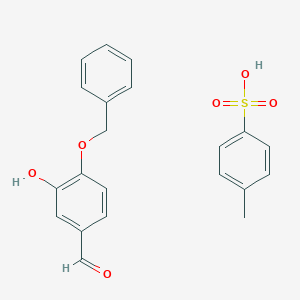
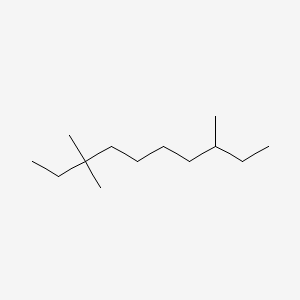

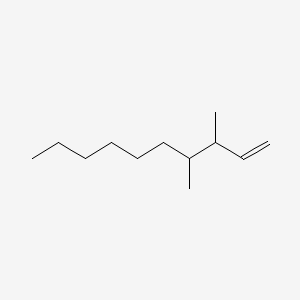

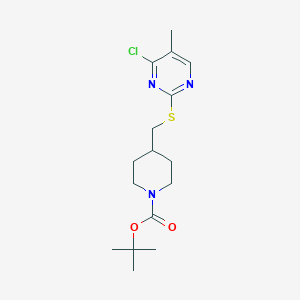
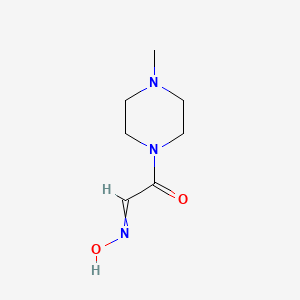
![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

